molecular formula C19H25N5O6S B144435 Mivobulin isethionate CAS No. 126268-81-3

Mivobulin isethionate

Katalognummer B144435
CAS-Nummer: 126268-81-3
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: JEFPWOBULVSOTM-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mivobulin isethionate is a synthetic water-soluble colchicine analog with broad antitumor activity . It competitively binds tubulin at the colchicine-binding site and inhibits tubulin polymerization . Cancer cells exposed to Mivobulin isethionate accumulate in the M phase of the cell cycle and subsequently die .


Molecular Structure Analysis

The molecular formula of Mivobulin isethionate is C19H25N5O6S . The InChIKey is JEFPWOBULVSOTM-PPHPATTJSA-N .


Chemical Reactions Analysis

Mivobulin isethionate binds to tubulin, thereby inhibiting microtubule polymerization and mitosis . This mechanism of action is similar to that of colchicine .


Physical And Chemical Properties Analysis

The exact mass and molecular weight of Mivobulin isethionate are not available . The elemental analysis shows that it contains Carbon (50.54%), Hydrogen (5.58%), Nitrogen (15.51%), Oxygen (21.26%), and Sulfur (7.10%) .

Wissenschaftliche Forschungsanwendungen

Ophthalmic Drug Delivery

Research has explored the utilization of novel materials and systems, including nanoparticulate delivery, for effective drug transport to the posterior segment of the eye. This approach is significant for medications like Mivobulin Isethionate, aiming to bypass ocular barriers. Such advancements in drug delivery systems are crucial for treating posterior eye diseases (Rowe-Rendleman et al., 2014).

Clinical Trial Design

Guidelines for clinical trial design, particularly in the context of systemic diseases, provide a framework for evaluating the efficacy of drugs including Mivobulin Isethionate. Recent advances in diagnostic and technical capabilities allow for more precise definition of study populations and endpoints, which is crucial for assessing the effectiveness of such medications (Comenzo et al., 2012).

Drug Discovery Perspectives

The evolution of drug research, driven by pharmacology and clinical sciences, has significantly contributed to medical progress. This includes the development of drugs like Mivobulin Isethionate. The integration of molecular biology and genomic sciences into drug discovery has been pivotal in creating more effective and targeted therapies (Drews, 2000).

Cardiovascular Applications

Research in cardiovascular medicine, particularly in myocardial infarction (MI) and myocardial ischemia, is relevant for drugs like Mivobulin Isethionate. Investigating the effects of such medications on cardiac function and their potential in therapeutic interventions forms a significant part of contemporary research (Schwenke et al., 2008).

Safety And Hazards

The safety data sheet for Mivobulin suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name

ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2.C2H6O4S/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11;3-1-2-7(4,5)6/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23);3H,1-2H2,(H,4,5,6)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFPWOBULVSOTM-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155130
Record name Mivobulin isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mivobulin isethionate

CAS RN

126268-81-3
Record name Mivobulin isethionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126268813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivobulin isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIVOBULIN ISETHIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J08028R66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mivobulin isethionate
Reactant of Route 2
Reactant of Route 2
Mivobulin isethionate
Reactant of Route 3
Reactant of Route 3
Mivobulin isethionate
Reactant of Route 4
Reactant of Route 4
Mivobulin isethionate
Reactant of Route 5
Mivobulin isethionate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Mivobulin isethionate

Citations

For This Compound
10
Citations
J Wright, PT Ho, PH Phillips… - Oncology (Williston Park …, 1997 - europepmc.org
… Referral resource Clinical trials using CI-980 (mivobulin isethionate). - Abstract - Europe PMC … Referral resource Clinical trials using CI-980 (mivobulin isethionate). …
Number of citations: 1 europepmc.org
GM Cragg, DJ Newman - Journal of Natural Products, 2004 - ACS Publications
The seminal discoveries of camptothecin and Taxol by Wall and Wani are discussed in a manner that demonstrates the influence that these two compounds has had on the further …
Number of citations: 299 pubs.acs.org
AT Fojo, DE Adelberg - Drug Management of Prostate Cancer, 2010 - Springer
… A final member of this class that has undergone clinical development is mivobulin isethionate (CI-980), a synthetic water-soluble compound that competitively binds tubulin at the …
Number of citations: 7 link.springer.com
J Fournier-Dit-Chabert, S Ducki - researchgate.net
… CI-980 (NSC613862, NSC370147, mivobulin isethionate™) was identified as a mitotic inhibitor while preparing antifolate analogues [32, 33]. T138067 (Batabulin sodium™) is a …
Number of citations: 0 www.researchgate.net
K Malhotra, SB Navathe, DH Chau… - Journal of biomedical …, 2016 - Elsevier
Objective A significant challenge in treating rare forms of cancer such as Glioblastoma (GBM) is to find optimal personalized treatment plans for patients. The goals of our study is to …
Number of citations: 27 www.sciencedirect.com
K Nishio, N Saijo - Anti-cancer drug design, 1999 - ingentaconnect.com
Resistance to antimitotic agents is caused by decreased accumulation, altered tubulin, altered microtubule-associated proteins and increased metabolism. Vinca alkaloids, paclitaxel …
Number of citations: 8 www.ingentaconnect.com
LGLGGLL GGGGLGLSS - academia.edu
(57) Abstract: This invention relates to substituted pyrido (3, 2-d) pyrimidine derivatives, their pharmaceutically acceptable salts, N-oxides, solvates, pro-drugs and enantiomers, …
Number of citations: 0 www.academia.edu
US O'CONNOR MATTHEW - sumobrain.org
Provided herein are compounds, compositions, and methods useful for inhibiting protein tyrosine phosphatase, eg, protein tyrosine phosphatase non-receptor type 2 (PTPN2) and/or …
Number of citations: 0 www.sumobrain.org
A Graul, AM Martell, J Castaner - Drugs of the future, 1997 - Prous Science
Number of citations: 0
U DEXIBUPROFEN - Wiley Online Library
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.